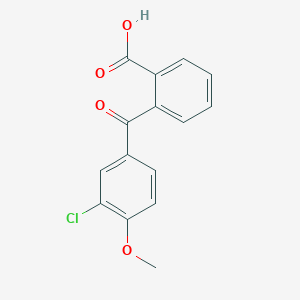![molecular formula C10H14F3N3O2 B2355676 2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate CAS No. 1334027-70-1](/img/structure/B2355676.png)
2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate” is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3, (H,11,12) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into similar trifluoromethyl and pyrazole derivatives often focuses on the synthesis and characterization of these compounds. For example, the synthesis of trifluoromethyldiazirinylfiprole, a fipronil-based probe for the GABA receptor, illustrates the complex synthesis processes involved in creating fluorinated organic compounds with potential biological activity (Sammelson & Casida, 2003). Similarly, the study of frustrated Lewis pairs (FLPs) for dihydrogen activation highlights the intricate interactions between borane and carbenes, demonstrating the importance of structural variation in chemical reactivity and potential applications in catalysis (Kronig et al., 2011).
Potential Applications in Medicinal Chemistry
Several studies have explored the potential medicinal applications of compounds related to the specified chemical. For instance, the design, synthesis, and characterization of 1,2,3-triazolyl pyrazole derivatives as antimicrobial agents through a Vilsmeier–Haack reaction approach reveal how structural modifications can lead to significant biological activity, offering insights into the development of new antimicrobial agents (Bhat et al., 2016).
Applications in Organic Electronics and Catalysis
The development of pyrene-functionalized carbazole derivatives as non-doped blue emitters for OLEDs demonstrates the utility of such compounds in the field of organic electronics, showcasing their potential for creating efficient and stable light-emitting materials (Kotchapradist et al., 2013). Furthermore, the use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst in the acylation of alcohols underscores the importance of these compounds in catalysis, particularly in improving reaction efficiencies and selectivities (Ishihara et al., 1996).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(2-methylpropyl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-7(2)5-16-8(3-4-14-16)15-9(17)18-6-10(11,12)13/h3-4,7H,5-6H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIPVGJETWKNPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


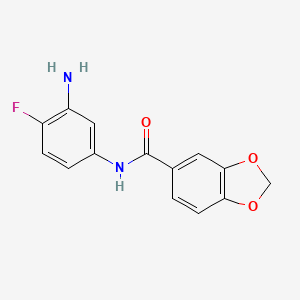
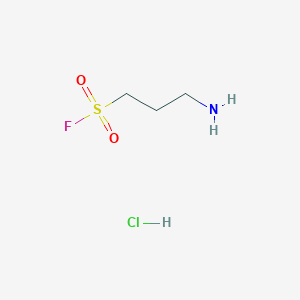
![1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol](/img/structure/B2355600.png)
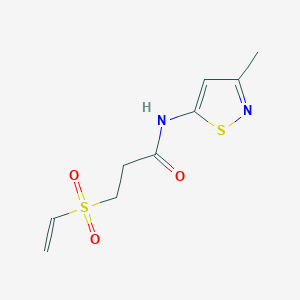


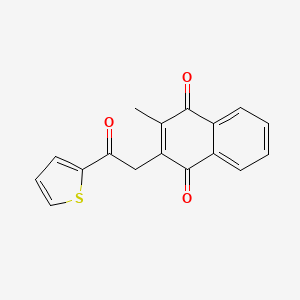
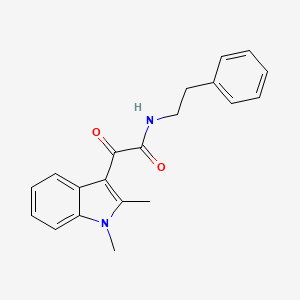
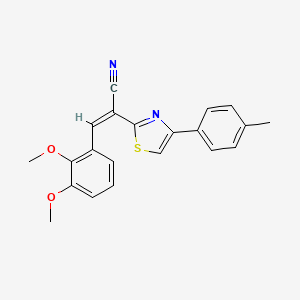
![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)
![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2355615.png)
